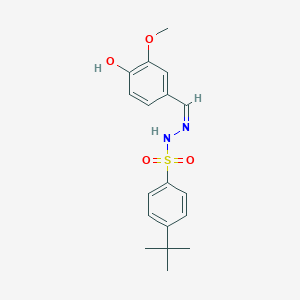
4-tert-butyl-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide, also known as BHBM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-tert-butyl-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide in inducing apoptosis in cancer cells involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, survival, and proliferation, and its dysregulation has been linked to cancer development and progression. This compound inhibits this pathway by downregulating the expression of PI3K, Akt, and mTOR, leading to the induction of apoptosis in cancer cells. This compound's antimicrobial activity is thought to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects
This compound has been found to have low toxicity in vitro and in vivo studies. In animal studies, this compound has been found to have no adverse effects on body weight, food intake, or organ function. This compound has also been found to have antioxidant activity and to reduce oxidative stress in animal models.
実験室実験の利点と制限
One advantage of 4-tert-butyl-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide is its potential as a multifunctional compound with applications in various fields. This compound's low toxicity and ability to induce apoptosis in cancer cells make it a promising candidate for cancer treatment. This compound's antimicrobial activity and ability to detect metal ions also make it a useful tool in microbiology and analytical chemistry. One limitation of this compound is its limited solubility in water, which may affect its bioavailability and limit its applications in certain experiments.
将来の方向性
Future research on 4-tert-butyl-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide could focus on improving its solubility in water and developing more efficient synthesis methods. This compound's potential as a cancer treatment could be further explored through in vivo studies and clinical trials. This compound's antimicrobial activity could also be studied further, particularly its potential as a treatment for antibiotic-resistant bacterial infections. Additionally, this compound's ability to detect metal ions could be further explored for its potential applications in environmental monitoring and biomedical imaging.
合成法
4-tert-butyl-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide can be synthesized through a reaction between 4-tert-butylbenzenesulfonylhydrazide and 4-hydroxy-3-methoxybenzaldehyde in the presence of a catalyst. The product obtained is a yellow crystalline powder that is soluble in organic solvents.
科学的研究の応用
4-tert-butyl-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide has been studied for its potential applications in various fields such as cancer treatment, antimicrobial activity, and as a fluorescent probe for detecting metal ions. In cancer treatment, this compound has been found to induce apoptosis in cancer cells through the inhibition of the PI3K/Akt/mTOR signaling pathway. This compound has also shown antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been used as a fluorescent probe for detecting metal ions such as copper and iron.
特性
IUPAC Name |
4-tert-butyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-18(2,3)14-6-8-15(9-7-14)25(22,23)20-19-12-13-5-10-16(21)17(11-13)24-4/h5-12,20-21H,1-4H3/b19-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWCIMLUGPTZDG-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6094179.png)
![3-[(4-hydroxy-3-methoxybenzylidene)amino]-2-[(4-isopropylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6094187.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-methoxyphenyl)vinyl]-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6094192.png)

![2,6-dimethyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6094210.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6094211.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B6094214.png)
![4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol](/img/structure/B6094225.png)
![N-(2-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6094244.png)
![methyl 5-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6094258.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6094259.png)
![5-(4-methoxyphenyl)-2-({[2-(4-propionyl-1-piperazinyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6094273.png)
![3-tert-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6094287.png)
![1-(3-methylphenyl)-2-[(2-methyl-3-pyridinyl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6094293.png)
